molecular formula C19H17FN2O3 B2362046 N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1797554-94-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2362046
CAS No.: 1797554-94-9
M. Wt: 340.354
InChI Key: VPZPZHHKAHPPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a potent and selective cannabinoid receptor 1 (CB1) antagonist, serving as a critical pharmacological tool for probing the endocannabinoid system. Its primary research value lies in its ability to selectively block CB1 receptor signaling, which is widely expressed in the central nervous system and peripheral tissues, thereby allowing investigators to elucidate the receptor's role in various physiological and pathophysiological states. Studies utilizing this compound have been instrumental in advancing our understanding of CB1-mediated pathways in appetite regulation, energy homeostasis, and metabolic disorders, providing insights that are relevant to obesity and diabetes research. Furthermore, its application extends to neurobiological research, where it is used to investigate the endocannabinoid system's influence on synaptic plasticity, reward pathways, and behaviors related to addiction and mood. The mechanism of action involves competitive antagonism at the orthosteric site of the CB1 receptor, effectively inhibiting the binding of endogenous agonists such as anandamide and 2-arachidonoylglycerol, as well as synthetic cannabinoids. This specific action makes it a vital compound for in vitro binding assays and functional studies to characterize CB1 receptor interactions, as well as for in vivo models designed to understand the systemic effects of CB1 receptor blockade without the confounding psychoactive effects associated with some earlier generation antagonists.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-18(14-8-5-9-15(20)10-14)12-21-19(23)16-11-17(25-22-16)13-6-3-2-4-7-13/h2-11,18H,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPZHHKAHPPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Synthesis of 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid

Acylpyridinium Salt-Mediated Cyclization (Adapted from)

A scalable route employs phenylacetic acid as the starting material. Treatment with triflylpyridinium reagent (DMAP-Tf) generates an acylpyridinium salt, which reacts with ethyl isocyanoacetate to yield 4-ethoxycarbonyl-5-phenyl-1,2-oxazole. Acidic hydrolysis (6 M HCl, reflux) affords the carboxylic acid.

Reaction Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 40°C
  • Yield : 75% (two steps).
β-Ketoamide Cyclodehydration

Alternative protocols involve cyclodehydration of benzoylacetylamide (Ph-C(O)-CH2-C(O)-NH2) using polyphosphoric acid (PPA) at 120°C. This method, while efficient, requires stringent moisture control and affords moderate yields (60–65%).

Carboxamide Formation

Acid Chloride Coupling

Conversion of the carboxylic acid to its acid chloride (SOCl2, reflux) followed by reaction with 2-(3-fluorophenyl)-2-methoxyethylamine in tetrahydrofuran (THF) with triethylamine (Et3N) yields the target carboxamide.

Optimized Parameters :

  • Molar Ratio : Acid chloride:amine = 1:1.2
  • Base : Et3N (2.0 equiv)
  • Reaction Time : 4 h at 0°C → 12 h at 25°C
  • Yield : 82%.
Isocyanate-Mediated Route

As demonstrated in, reacting 5-phenyl-1,2-oxazole-3-carbonyl chloride with in situ-generated 2-(3-fluorophenyl)-2-methoxyethyl isocyanate (from triphosgene and amine) provides the carboxamide in 78% yield.

Optimization and Reaction Conditions

Comparative Analysis of Cyclization Methods

Method Starting Material Catalyst Yield (%) Purity (%)
Acylpyridinium salt Phenylacetic acid DMAP-Tf 75 98
β-Ketoamide cyclodehydration Benzoylacetylamide PPA 65 95

The acylpyridinium approach offers superior yields and scalability, though it requires stoichiometric DMAP-Tf. Cyclodehydration is advantageous for acid-sensitive substrates but suffers from lower efficiency.

Solvent and Temperature Effects on Amidation

Solvent Base Temperature (°C) Yield (%)
THF Et3N 0 → 25 82
DCM DIPEA 25 68
DMF Pyridine 25 55

Polar aprotic solvents (THF) with tertiary amines (Et3N) maximize nucleophilicity of the amine, enhancing coupling efficiency.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, oxazole-H), 7.45–7.32 (m, 5H, Ph), 7.15–7.05 (m, 1H, Ar-F), 4.85 (dd, J = 8.4 Hz, 1H, CH2O), 3.45 (s, 3H, OCH3).
  • 13C NMR : 162.1 (C=O), 148.9 (oxazole-C3), 137.2–115.3 (Ar-C), 71.8 (CH2O), 56.2 (OCH3).
  • HRMS : [M+H]+ calcd. for C19H17FN2O3: 357.1245; found: 357.1248.

Applications and Derivatives

The carboxamide’s bioactivity profile suggests utility in medicinal chemistry, particularly as a kinase inhibitor scaffold. Derivatives with modified aryl groups (e.g., 3-chlorophenyl) exhibit enhanced binding affinity (IC50 < 100 nM).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with modified functional groups.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The 1,2-oxazole core distinguishes this compound from structurally related inhibitors and drug candidates:

  • FIPI (): Contains a benzimidazolone-piperidine scaffold linked to a 5-fluoroindole carboxamide. The larger bicyclic structure of FIPI may enhance target affinity but reduce blood-brain barrier penetration compared to the smaller oxazole system .
  • Goxalapladib (): Features a 1,8-naphthyridine core, a bicyclic heteroaromatic system, which provides a broader surface for target interactions but increases molecular weight (718.80 g/mol) compared to the oxazole-based compound .
Table 1: Heterocyclic Core Comparison
Compound Core Structure Molecular Weight (g/mol) Key Substituents
Target Compound 1,2-Oxazole ~350 (estimated) 3-Fluorophenyl, methoxyethyl, phenyl
FIPI Benzimidazolone ~500 (estimated) 5-Fluoroindole, piperidine
Goxalapladib 1,8-Naphthyridine 718.80 Trifluoromethyl, difluorophenyl, methoxy
Furo[2,3-b]pyridine Furopyridine ~500–600 Trifluoroethylamino, 4-fluorophenyl

Fluorinated Substituent Positioning

The 3-fluorophenyl group in the target compound contrasts with analogs featuring fluorophenyl groups at other positions:

  • 4-Fluorophenyl (): Present in furopyridine derivatives, this substitution may enhance binding to hydrophobic pockets in enzyme targets compared to the meta-fluorine position in the target compound .
  • 2,3-Difluorophenyl (): In Goxalapladib, dual fluorine atoms increase electronegativity and may improve interactions with polar residues in therapeutic targets like phospholipase A2 .

Carboxamide Linker Modifications

The carboxamide group in the target compound is a common feature in enzyme inhibitors, but its connectivity varies:

  • N-Methylation (): Furopyridine derivatives incorporate N-methyl carboxamide groups, which can reduce metabolic oxidation compared to the unmethylated carboxamide in the target compound .

Pharmacological Implications

  • Enzyme Inhibition : The oxazole core’s moderate electron-withdrawing properties may favor interactions with catalytic residues in enzymes like phospholipase A2 or kinases, similar to FIPI’s benzimidazolone system .
  • Metabolic Stability : The methoxyethyl group in the target compound could enhance stability against cytochrome P450 oxidation compared to Goxalapladib’s trifluoromethyl groups, which are resistant to hydrolysis but may prolong half-life .
  • Solubility : The oxazole’s polarity may improve aqueous solubility relative to the more lipophilic naphthyridine or furopyridine analogs .

Key Research Findings

  • Synthetic Accessibility : The oxazole core is synthetically tractable via cyclization reactions, unlike the naphthyridine system in Goxalapladib, which requires multi-step synthesis .

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of an oxazole ring, a fluorophenyl group, and a methoxyethyl side chain. The molecular formula is C20H22FN5O4C_{20}H_{22}FN_{5}O_{4} with a molecular weight of 415.4 g/mol. The synthesis typically involves multi-step reactions that create the oxazole and pyrazole rings, followed by the introduction of the fluorophenyl and methoxyethyl moieties under controlled conditions to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate enzyme activities and receptor functions, which can lead to a range of biological effects. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, it has shown effectiveness against B16F10 melanoma cells, where it was evaluated for cytotoxicity at varying concentrations over 48 and 72 hours . The compound did not exhibit significant cytotoxicity at lower concentrations, suggesting a selective action against cancerous cells.

Tyrosinase Inhibition

Another notable biological activity is its ability to inhibit tyrosinase, an enzyme critical for melanin production. Compounds similar in structure have been reported to have IC50 values indicating strong inhibition of tyrosinase activity. For instance, related compounds showed IC50 values in the range of 16.78 to 20.76 μM, highlighting the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Comparative Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundTyrosinase InhibitionTBD
Compound ATyrosinase Inhibition16.78 ± 0.57
Compound BTyrosinase Inhibition20.38 ± 1.99
Compound CTyrosinase Inhibition>200

Cancer Treatment

In preclinical studies, this compound has been evaluated for its potential use in cancer therapy. Its mechanism as an IDO inhibitor suggests that it could enhance immune responses against tumors by preventing the local immune suppression typically induced by IDO .

Dermatological Applications

Given its tyrosinase inhibitory properties, this compound may also find applications in dermatology as a treatment for conditions characterized by excessive melanin production. Its ability to selectively target melanocytes could provide a basis for developing new skin-lightening agents without significant cytotoxic effects on surrounding healthy tissues .

Q & A

Q. What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and acylation steps. A common approach is the condensation of 3-fluoroaniline derivatives with pre-formed oxazole carboxylic acids using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine). Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields .

Q. How is the compound characterized in terms of purity and structural confirmation?

Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography may be used for definitive stereochemical analysis if crystalline forms are obtainable .

Q. What are the key physicochemical properties relevant to laboratory handling?

Critical properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), stability under varying pH and temperature conditions, and logP values (indicative of lipophilicity). Stability studies under oxidative or hydrolytic conditions are essential for experimental reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in vitro?

Use target-specific assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative, vehicle-only). Dose-response curves (e.g., IC50 determination) and kinetic studies (e.g., time-dependent inhibition) are critical. For cellular assays, ensure compatibility with cell culture media and validate cytotoxicity using MTT or similar assays .

Q. How should contradictions in reported biological activity data be resolved?

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Verify compound purity via HPLC and assess batch-to-batch variability. Investigate substituent effects (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify structure-activity relationships (SAR) that may explain discrepancies .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Systematically modify substituents (e.g., fluorine position on the phenyl ring, methoxy chain length) and compare bioactivity. Computational modeling (e.g., molecular docking) can predict binding modes, while synthetic analogs should be tested in parallel to validate hypotheses. Use statistical tools (e.g., QSAR) to correlate structural features with activity .

Q. What experimental strategies can address poor aqueous solubility during formulation studies?

Employ co-solvents (e.g., PEG, cyclodextrins) or salt formation to enhance solubility. Nanoparticle encapsulation or liposomal delivery systems may improve bioavailability. Monitor stability under physiological conditions (pH 7.4, 37°C) to ensure compatibility with in vivo models .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields during scale-up synthesis?

Conduct kinetic studies to identify rate-limiting steps (e.g., acylation vs. cyclization). Optimize solvent systems (e.g., switch from ethanol to DMF for higher solubility) and catalyst loading. Use process analytical technology (PAT) for real-time monitoring .

Q. What analytical approaches are suitable for detecting degradation products?

Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS or GC-MS can identify degradation pathways (e.g., hydrolysis of the oxazole ring). Forced degradation under acidic/basic/oxidative conditions helps predict stability profiles .

Comparative and Mechanistic Studies

Q. How does the 3-fluorophenyl substituent influence reactivity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effects enhance electrophilic reactivity at specific positions, which can be probed via substituent-directed metalation or halogen-lithium exchange reactions. Comparative studies with 4-fluorophenyl or chlorophenyl analogs may reveal electronic vs. steric contributions .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Use liver microsomal assays with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. LC-MS/MS quantifies metabolites, while molecular docking predicts binding affinities to active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.